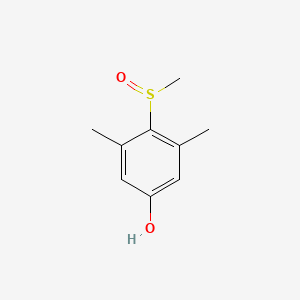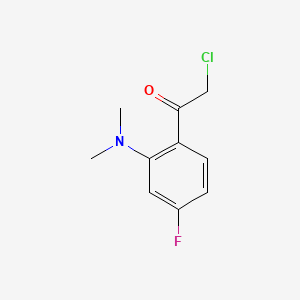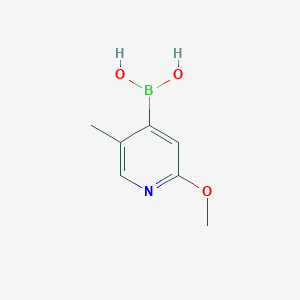![molecular formula C19H20N6O3 B15290631 (S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid is a complex organic compound featuring a tetrazole ring, a biphenyl group, and a nitroso functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid typically involves multiple steps, including the formation of the tetrazole ring, the biphenyl linkage, and the nitroso functional group. Common reagents used in these reactions include trichloromethyl chloroformate, triethylamine, and various solvents such as ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The biphenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group would yield nitro derivatives, while reduction would yield amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways involving nitroso and tetrazole groups. Its interactions with biological molecules can provide insights into enzyme mechanisms and other cellular processes.
Medicine
In medicine, (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) Dithiocarbonate: A compound with a similar tetrazole ring structure, used as an esterification reagent.
1-Phenyl-5-thioxo-4,5-dihydro-1H-tetrazole: Another tetrazole derivative with different functional groups and applications.
Uniqueness
What sets (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid apart is its combination of a nitroso group, a biphenyl linkage, and a tetrazole ring. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H20N6O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[nitroso-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C19H20N6O3/c1-12(2)17(19(26)27)25(24-28)11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-20-22-23-21-18/h3-10,12,17H,11H2,1-2H3,(H,26,27)(H,20,21,22,23)/t17-/m1/s1 |
InChI Key |
QRFFNLYLXKQEDK-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)N=O |
Canonical SMILES |
CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)
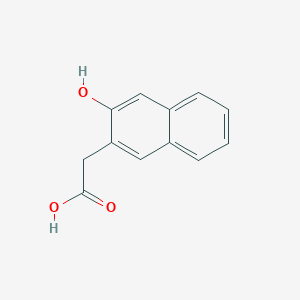
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)

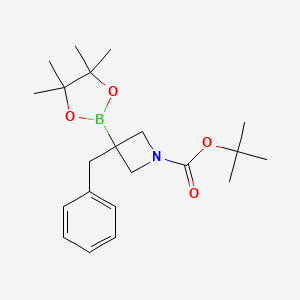
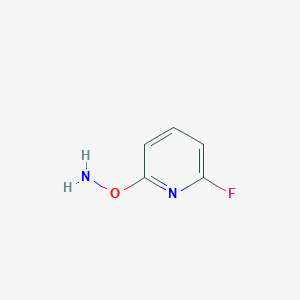
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290584.png)
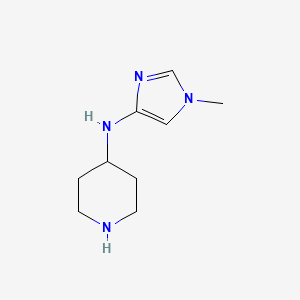
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)
